An In-Depth Technical Guide to the Physical and Chemical Properties of D-Xylono-1,4-lactone
An In-Depth Technical Guide to the Physical and Chemical Properties of D-Xylono-1,4-lactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Xylono-1,4-lactone, a derivative of D-xylonic acid, is a naturally occurring sugar lactone that plays a role as a mouse metabolite.[1][2] Its significance extends to synthetic chemistry, where it serves as a precursor in the formation of complex molecules such as zaragozic acids, which are known for their inhibition of sterol synthesis.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of D-Xylono-1,4-lactone, complete with quantitative data, detailed experimental protocols, and visualizations of its key chemical pathways.
Physical Properties
D-Xylono-1,4-lactone is a white to off-white solid that appears as crystals. It is very soluble in water.[1] A summary of its key physical and computational properties is presented in the tables below.
General and Physical Properties
| Property | Value | Source |
| Appearance | White to off-white solid; crystals | |
| Molecular Formula | C₅H₈O₅ | [3][4][5] |
| Molecular Weight | 148.11 g/mol | [3][4][5][6] |
| Melting Point | 97 °C | |
| Specific Optical Rotation | [α]/D +95.0 ± 8.0°, c = 1 in H₂O | [7] |
| Water Solubility | Very soluble | [1] |
| pKa (Predicted) | 12.10 ± 0.60 | [1] |
Computational Properties
| Property | Value | Source |
| XLogP3 | -1.4 | [3] |
| Hydrogen Bond Donor Count | 3 | [3] |
| Hydrogen Bond Acceptor Count | 5 | [3] |
| Rotatable Bond Count | 1 | [5] |
| Exact Mass | 148.03717335 Da | [3] |
| Monoisotopic Mass | 148.03717335 Da | [3] |
| Topological Polar Surface Area | 87 Ų | [3] |
| Heavy Atom Count | 10 | [1] |
| Complexity | 145 | [3] |
Chemical Properties and Reactivity
D-Xylono-1,4-lactone is a xylonolactone that is functionally related to D-xylonic acid.[2][3] Its chemical behavior is characterized by the reactivity of the lactone ring and the hydroxyl groups.
Hydrolysis
The five-membered γ-lactone ring of D-Xylono-1,4-lactone can undergo hydrolysis to form the open-chain D-xylonic acid. This process can occur spontaneously in aqueous solutions or be catalyzed by enzymes. The hydrolysis is thought to involve an initial isomerization to the more stable D-xylono-1,5-lactone (a δ-lactone), a reaction that can be catalyzed by divalent metal ions.[8] The subsequent hydrolysis of the lactone yields D-xylonic acid.[8][9]
Role in Zaragozic Acid Synthesis
D-Xylono-1,4-lactone serves as a key intermediate in the synthesis of zaragozic acids. It can be converted to an O-glycoside which then undergoes a[3][10]-Wittig rearrangement to form crucial intermediates for the synthesis of these potent inhibitors of squalene synthase.[1][2]
Spectroscopic Data
The structural elucidation of D-Xylono-1,4-lactone relies on various spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectrum of a γ-lactone is characterized by a strong carbonyl (C=O) stretching vibration. For saturated γ-lactones, this absorption band typically appears at a higher frequency than that of open-chain esters or δ-lactones, generally in the range of 1780–1760 cm⁻¹.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The protons on the lactone ring and the hydroxymethyl group are expected to appear in the region of 3.5-5.0 ppm. The chemical shifts will be influenced by the electronegativity of the adjacent oxygen atoms and the stereochemistry of the molecule.
¹³C NMR: The carbonyl carbon of the lactone is expected to resonate significantly downfield, typically in the range of 170-185 ppm.[11] The carbons attached to hydroxyl groups (C2, C3, C4, and C5) will appear in the range of 50-85 ppm.
Experimental Protocols
The following sections detail generalized experimental procedures for determining the key physical properties of D-Xylono-1,4-lactone.
Melting Point Determination
The melting point can be determined using a standard capillary melting point apparatus.
Methodology:
-
A small, dry sample of D-Xylono-1,4-lactone is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate of 1-2 °C per minute, close to the expected melting point.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point.
Optical Rotation Measurement
The specific rotation is measured using a polarimeter.
Methodology:
-
A solution of D-Xylono-1,4-lactone is prepared by accurately weighing a known mass of the compound and dissolving it in a precise volume of deionized water (e.g., 1 g in 100 mL).
-
The polarimeter is calibrated using a blank (deionized water).
-
The sample solution is transferred to a polarimeter tube of a known path length (e.g., 1 decimeter), ensuring no air bubbles are present.[12][13]
-
The observed optical rotation (α) is measured at a specific temperature (typically 20 or 25 °C) and wavelength (usually the sodium D-line at 589 nm).[12]
-
The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length in decimeters.
-
c is the concentration in g/mL.[12]
-
Spectroscopic Analysis
Infrared (IR) Spectroscopy:
-
A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Alternatively, for the Mull technique, the sample is ground with a mulling agent (e.g., Nujol) to form a paste, which is then placed between two salt plates (e.g., NaCl or KBr).[3]
-
The sample is placed in the IR spectrometer, and the spectrum is recorded over the appropriate wavenumber range (typically 4000-400 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Approximately 5-10 mg of D-Xylono-1,4-lactone is dissolved in a suitable deuterated solvent (e.g., D₂O, due to its high water solubility) in an NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (TMS) or a water-soluble equivalent, may be added.
-
The sample is placed in the NMR spectrometer, and the ¹H and ¹³C spectra are acquired.
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of D-Xylono-1,4-lactone. The compiled data, experimental methodologies, and visual representations of its chemical behavior offer a valuable resource for researchers, scientists, and professionals in the field of drug development. A thorough understanding of these properties is essential for its application in both biological studies and synthetic organic chemistry.
References
- 1. Page loading... [guidechem.com]
- 2. D-XYLONO-1,4-LACTONE | 15384-37-9 [chemicalbook.com]
- 3. D-Xylono-1,4-lactone | C5H8O5 | CID 439799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dextrauk.com [dextrauk.com]
- 5. chemscene.com [chemscene.com]
- 6. scbt.com [scbt.com]
- 7. D-XYLONO-1,4-LACTONE price,buy D-XYLONO-1,4-LACTONE - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Crystal Structures of d-Lyxono-1,4-lactone and Its O-Tosyl Derivative [mdpi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. satish0402.weebly.com [satish0402.weebly.com]
- 13. scribd.com [scribd.com]
